molecular formula C10H15ClN4O B1424748 N-Allyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1220037-00-2

N-Allyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B1424748
CAS No.: 1220037-00-2
M. Wt: 242.7 g/mol
InChI Key: RYGMRLSKLNPYQB-UHFFFAOYSA-N
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Description

“N-Allyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride” is a chemical compound. It is a derivative of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine class . This class of compounds has been studied for their potential applications in various fields, including as inhibitors for c-Met kinase , a target for cancer therapy .


Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives, including “this compound”, involves a series of chemical reactions . The specific details of the synthesis process for this compound are not available in the retrieved papers.

Scientific Research Applications

Chemical Synthesis and Functionalization

One of the foundational aspects of research on this compound involves its utility in chemical synthesis. A study led by Revanna et al. (2013) elaborated on the synthesis of a fluorinated heterocyclic scaffold related to the compound, highlighting its potential for creating a library of novel functionalized derivatives through an efficient synthesis route starting from simple materials. This approach opens avenues for the parallel synthesis of diverse compounds for further biological exploration Revanna et al., 2013.

Biological Activity

The exploration of biological activities of derivatives of N-Allyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride has been a significant area of interest. For instance, Samala et al. (2013) synthesized forty 3-phenyl derivatives and evaluated them as Mycobacterium tuberculosis pantothenate synthetase inhibitors. Among these, a specific derivative showed promising in vitro activity against M. tuberculosis, highlighting its potential as a lead compound for antitubercular drug discovery Samala et al., 2013.

Antimicrobial and Antitubercular Agents

The search for new antimicrobial and antitubercular agents has also leveraged the chemical framework of N-Allyl derivatives. A notable study by Tang et al. (2015) designed and synthesized pyrazolo[1,5-a]pyridine-3-carboxamide derivatives showing nanomolar MIC values against drug-susceptible and multidrug-resistant M. tuberculosis strains. This work exemplifies the compound's role in generating new leads for antitubercular therapy Tang et al., 2015.

Corrosion Inhibition

Beyond biomedical applications, the derivatives of this compound have found utility in materials science, such as corrosion inhibition. Dandia et al. (2013) synthesized pyrazolopyridine derivatives and investigated their effect on the corrosion of mild steel in acidic conditions. Their findings suggest that these derivatives can act as effective corrosion inhibitors, indicating the compound's potential in industrial applications Dandia et al., 2013.

Mechanism of Action

Target of Action

Similar compounds, such as 2,3,4,5-tetrahydro-1h-pyrido-[4,3-b]indole derivatives, have been found to show high anti-tumor activity . They are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit the growth of various cell lines in a dose-dependent manner . This suggests that the compound may interact with its targets to inhibit their function, leading to a decrease in cell proliferation.

Biochemical Pathways

Similar compounds have been found to have a significant alteration in cell cycle progression, in addition to apoptosis induction within certain cells . This suggests that the compound may affect pathways related to cell growth and survival.

Result of Action

Similar compounds have shown moderate to excellent antiproliferative activity against various cancer cells . This suggests that the compound may have a similar effect, leading to a decrease in cell proliferation and potentially inducing cell death.

Action Environment

It’s worth noting that the efficacy of similar compounds can vary depending on the specific cell line they are tested against . This suggests that the compound’s action may be influenced by factors such as the cellular environment and the specific characteristics of the target cells.

Biochemical Analysis

Biochemical Properties

N-Allyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular processes. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to downstream effects on cellular signaling pathways .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules such as MAPK and PI3K, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their function. For example, it has been shown to inhibit the activity of certain kinases by competing with ATP for binding sites, thereby preventing phosphorylation events that are critical for signal transduction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular signaling and metabolism, which may have implications for its use in therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, this compound can have beneficial effects, such as enhancing cellular function and promoting tissue repair . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation . Additionally, it can affect the levels of metabolites, leading to changes in cellular energy balance and redox state .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and effectiveness, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its function. This compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . Post-translational modifications and targeting signals play a role in directing the compound to its site of action, where it can exert its biochemical effects .

Properties

IUPAC Name

N-prop-2-enyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O.ClH/c1-2-4-12-10(15)9-7-6-11-5-3-8(7)13-14-9;/h2,11H,1,3-6H2,(H,12,15)(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGMRLSKLNPYQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=NNC2=C1CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220037-00-2
Record name 1H-Pyrazolo[4,3-c]pyridine-3-carboxamide, 4,5,6,7-tetrahydro-N-2-propen-1-yl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220037-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Allyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
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N-Allyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

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